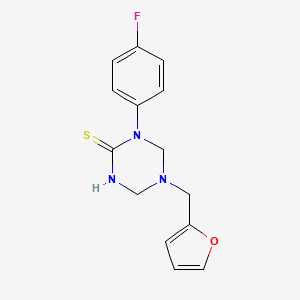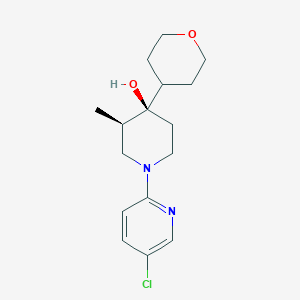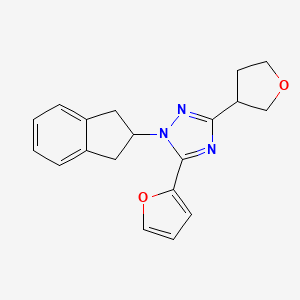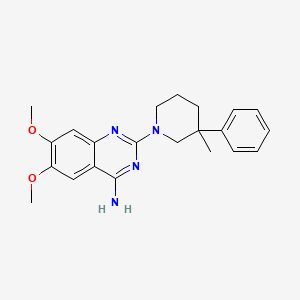
1-(4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazinane derivatives typically involves condensation reactions. For instance, 1,3-bis(2-fluorophenyl)-5-pentyl-1,3,5-triazinane was synthesized via a condensation reaction involving pentylamine, 2-fluoroaniline, and formaldehyde in a basic solution (Ferhati et al., 2017). This methodology could be relevant for the synthesis of 1-(4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione.
Molecular Structure Analysis
The molecular and crystal structures of triazinane derivatives exhibit interesting features. For example, a study on 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione revealed that it forms H-bonded centrosymmetric dimers in the crystal, with a nonplanar structure and significant hydrogen bonding (Askerov et al., 2018).
Chemical Reactions and Properties
Triazinanes can undergo various chemical reactions, including transformations into thiol forms, as seen in the case of a cadmium complex of a related triazole derivative (Askerov et al., 2018). The triazinane ring can also engage in various intermolecular interactions, contributing to the formation of complex molecular structures.
Physical Properties Analysis
Triazinanes typically show good thermal stability. For example, hyperbranched polyfluorenes with triazinane cores exhibit high decomposition temperatures, indicating robust physical properties (Zou et al., 2011).
Chemical Properties Analysis
The chemical properties of triazinanes are influenced by their molecular structure. The presence of fluorophenyl groups in triazinane derivatives can lead to new properties, as observed in the synthesis of derivatives of S-5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol (Bihdan & Parchenko, 2017). These properties may be relevant to 1-(4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c15-11-3-5-12(6-4-11)18-10-17(9-16-14(18)20)8-13-2-1-7-19-13/h1-7H,8-10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMASLBCAAJVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5646949.png)
![7-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5646951.png)

![5-(2,4-dimethylphenyl)-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5646960.png)
![N-ethyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5646964.png)
![6-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-methyl-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5646971.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5646992.png)
![4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-pyridin-3-ylquinoline](/img/structure/B5646999.png)

![4-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5647005.png)
![(3R*,4S*)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5647008.png)
![2-ethyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5647016.png)

![N-(3-pyridin-2-ylpropyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5647027.png)